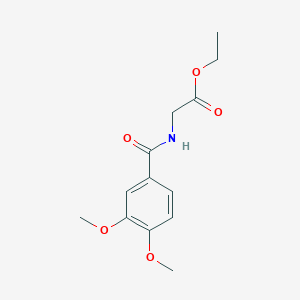

ethyl N-(3,4-dimethoxybenzoyl)glycinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

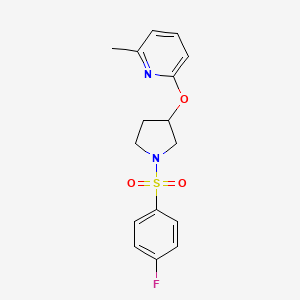

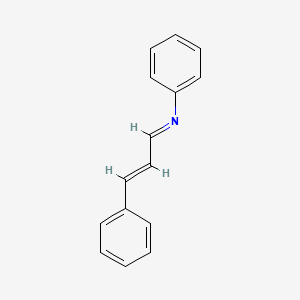

Ethyl N-(3,4-dimethoxybenzoyl)glycinate is a chemical compound with the molecular formula C13H17NO5 . It has an average mass of 267.278 Da and a monoisotopic mass of 267.110687 Da . It is also known by other names such as ETHYL ((3,4-DIMETHOXYBENZOYL)AMINO)ACETATE and ethyl [(3,4-dimethoxybenzoyl)amino]acetate .

Molecular Structure Analysis

The molecular structure of this compound consists of 13 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . For a detailed molecular structure, it would be best to refer to a reliable chemical database or scientific literature.Applications De Recherche Scientifique

Light-Triggered Drug Dosing Devices

- Research has explored the synthesis of photolabile conjugates for controlled drug release. Conjugates of 3,5-dimethoxybenzoin with various drugs can be kinetically controlled to liberate the drug upon exposure to light. This methodology suggests potential for developing molecule-scale dosing devices capable of releasing precise drug doses in response to light, indicating a novel application area for compounds like ethyl N-(3,4-dimethoxybenzoyl)glycinate in drug delivery systems (McCoy et al., 2007).

Compatibilization in Polymer Blends

- The reaction product of methylbenzoate and dimethylphthalate with dibutyltin oxide in the study of polymer blends reveals the role of specific chemical reactions in enhancing the compatibility of polymer blends. This research provides insights into how chemical modifications, potentially including those related to this compound, can be used to improve material properties (Lacroix et al., 1996).

Catalysis in Organic Synthesis

- The development of copper-catalyzed N-arylation of imidazoles and benzimidazoles demonstrates the utility of certain ligands and conditions in facilitating bond formation between nitrogen-containing rings and aryl halides. The incorporation of dimethoxyphenyl-related ligands in these reactions showcases the importance of structural motifs related to this compound in organic synthesis and catalysis (Altman et al., 2007).

Photopolymerization and Dental Materials

- The study of polymerizable amine coinitiators for dental restorations highlights the synthesis of specific compounds for improving the polymerization of dental resins. This research area may benefit from the unique properties of compounds like this compound, as it relates to enhancing the performance and properties of materials through chemical modification (Nie & Bowman, 2002).

Propriétés

IUPAC Name |

ethyl 2-[(3,4-dimethoxybenzoyl)amino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-4-19-12(15)8-14-13(16)9-5-6-10(17-2)11(7-9)18-3/h5-7H,4,8H2,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRCQDNFFMNPGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C1=CC(=C(C=C1)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-6-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]benzonitrile](/img/structure/B2668638.png)

![N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2668650.png)

![4-[(2S,4R)-1-(2-chloropyridine-4-carbonyl)-4-fluoropyrrolidine-2-carbonyl]morpholine](/img/structure/B2668651.png)

![3-(4-fluorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2668655.png)

![2,2,2-trifluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2668658.png)

![(NE)-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methylidene]hydroxylamine](/img/structure/B2668661.png)